molecular formula C18H15ClN2NaO6S2 B1680989 Sitaxentan sodium CAS No. 210421-74-2

Sitaxentan sodium

Cat. No.: B1680989
CAS No.: 210421-74-2
M. Wt: 477.9 g/mol
InChI Key: HRFIVLUXADNCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitaxentan sodium is a highly selective endothelin-A receptor antagonist that was developed for the treatment of pulmonary arterial hypertension. It was marketed under the trade name Thelin by Encysive Pharmaceuticals until Pfizer acquired the company in 2008. due to concerns about liver toxicity, Pfizer voluntarily removed this compound from the market in 2010 .

Mechanism of Action

Target of Action

Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin-B (ET-B) receptors . These receptors are involved in the regulation of vasoconstriction, a process that narrows the blood vessels. Sitaxsentan has a higher affinity for ET-A than ET-B .

Mode of Action

Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, the binding of endothelin-1 to these receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxsentan effectively decreases pulmonary vascular resistance .

Biochemical Pathways

The primary biochemical pathway affected by Sitaxsentan involves the endothelin system . By blocking the action of endothelin-1 on the ET-A and ET-B receptors, Sitaxsentan negates the vasoconstrictive effects of endothelin, leading to a decrease in pulmonary vascular resistance .

Pharmacokinetics

Sitaxsentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver through CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .

Result of Action

The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating symptoms associated with pulmonary arterial hypertension (PAH) .

Action Environment

The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism, as it is primarily metabolized in the liver . Additionally, renal function can impact the drug’s elimination, as a significant portion of the drug is excreted renally .

Biochemical Analysis

Preparation Methods

The preparation of sitaxentan sodium involves a common granulation procedure. The intragranular components are granulated in a fluid bed granulator, followed by milling, blending with the extragranular components, and compression. The tablet cores are then film-coated for moisture protection and taste masking .

Chemical Reactions Analysis

Sitaxentan sodium undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of this compound may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Sitaxentan sodium has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Sitaxentan sodium belongs to a class of drugs known as endothelin receptor antagonists. Similar compounds include:

This compound is unique due to its high selectivity for endothelin-A receptors and its once-daily dosing regimen. its hepatotoxicity has limited its clinical use .

Biological Activity

Sitaxentan sodium is a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, safety profile, and potential drug interactions.

This compound exhibits high selectivity for the endothelin-A (ET-A) receptor, with a binding affinity approximately 6,500 times greater than that for the endothelin-B (ET-B) receptor. It acts as a competitive antagonist, blocking the binding of endothelin-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH .

Pharmacokinetics

  • Absorption : Sitaxentan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 4 hours . Its absorption can be affected by food intake, particularly high-fat meals, which may reduce the rate of absorption but not the extent .
  • Protein Binding : Over 99% of sitaxentan is bound to plasma proteins, predominantly albumin .
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4. The metabolites exhibit significantly lower affinity for ET-A receptors compared to the parent compound .
  • Elimination : Approximately 50-60% of an oral dose is excreted in urine, with less than 1% excreted unchanged. The terminal half-life is about 8 hours , and steady-state concentrations are achieved within approximately 6 days .

Clinical Efficacy

Sitaxentan has demonstrated significant clinical benefits in patients with PAH:

  • In multicenter randomized controlled trials, treatment with sitaxentan at a dose of 100 mg daily resulted in:
    • A statistically significant improvement in the 6-minute walk distance (6MWD) by an average of 35 meters compared to placebo (p < 0.01).
    • Improvements in the New York Heart Association (NYHA) functional class (p < 0.02), with 29% of patients showing an improvement by at least one functional class .
    • A reduction in pulmonary vascular resistance and an increase in cardiac index, both critical indicators of long-term outcomes for PAH patients .

Table 1: Summary of Clinical Trial Findings

ParameterSitaxentan 100 mgPlacebop-value
Change in 6MWD (meters)+350<0.01
Improvement in NYHA Class29%-<0.02
Clinical worsening events0%5%-

Safety Profile

While sitaxentan has been generally well-tolerated, there are notable safety considerations:

  • Liver Toxicity : There have been reports of hepatic side effects, including cases of fulminant hepatic failure . Regular monitoring of liver function is recommended during treatment.
  • Drug Interactions : Sitaxentan inhibits CYP2C9 and may interact with warfarin, necessitating dosage adjustments to maintain therapeutic INR levels . It does not significantly affect the pharmacokinetics of sildenafil, allowing concurrent use without major interactions .

Case Studies

In a review highlighting two cases of hepatic failure associated with sitaxentan therapy, it was emphasized that monthly liver function tests are crucial for early detection and management of potential liver toxicity . These cases underline the importance of vigilant monitoring during treatment.

Properties

CAS No.

210421-74-2

Molecular Formula

C18H15ClN2NaO6S2

Molecular Weight

477.9 g/mol

IUPAC Name

sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide

InChI

InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3;

InChI Key

HRFIVLUXADNCHX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+]

Isomeric SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+]

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na]

Appearance

Solid powder

Key on ui other cas no.

210421-74-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TBC-11251;  TBC11251;  TBC 11251;  TBC-11251 sodium salt, Thelin;  Sitaxentan sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitaxentan sodium
Reactant of Route 2
Reactant of Route 2
Sitaxentan sodium
Reactant of Route 3
Sitaxentan sodium
Reactant of Route 4
Sitaxentan sodium
Reactant of Route 5
Sitaxentan sodium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sitaxentan sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.